5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide
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Overview
Description
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide is a synthetic organic compound that features a unique combination of functional groups, including a chloro-substituted aromatic ring, an imidazole moiety, and a nitro group
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The exact interaction of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide with its targets would need further investigation.
Biochemical Pathways
Given the wide range of activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
The synthesis of imidazole derivatives can be influenced by various factors, including reaction conditions and the presence of functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide typically involves multiple steps:
Nitration: The starting material, 5-chlorobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position, forming 5-chloro-2-nitrobenzoic acid.
Amidation: The nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This intermediate reacts with 3-(1H-imidazol-1-yl)propylamine to form the desired amide linkage, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and amidation steps, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Oxidation: The imidazole ring can be oxidized under specific conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-aminobenzenecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The imidazole ring is known for its biological activity, and the nitro group can be a precursor to bioactive amines. This compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or specific electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitrobenzoic acid: Shares the chloro and nitro groups but lacks the imidazole moiety.
N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide: Similar structure but without the chloro substitution.
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenecarboxamide: Lacks the nitro group.
Uniqueness
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide is unique due to the combination of its functional groups. The presence of both the nitro and imidazole groups provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from other similar compounds.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c14-10-2-3-12(18(20)21)11(8-10)13(19)16-4-1-6-17-7-5-15-9-17/h2-3,5,7-9H,1,4,6H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQZGWGYEJGVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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